![molecular formula C21H20N4O2 B7683736 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7683736.png)
N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
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Overview
Description
“N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazoloquinolines has been evaluated for activity and access to pharmaceutical products . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Synthesis and Photophysical Properties
The compound belongs to the class of 1H-pyrazolo[3,4-b]quinolines, which have been studied for over 100 years . The synthesis methods include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The physical and photophysical properties of these compounds are greatly influenced by the number and type of substituents .
Fluorescent Sensors
1H-pyrazolo[3,4-b]quinolines, including the compound , have potential applications as fluorescent sensors . Their fluorescence properties can be tuned by modifying the structure with different substituents .
Biological Activity
These compounds have shown significant biological activity. They have been studied as inhibitors of several important proteins, including cycline-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, NAD(P)H oxidases .
Anticancer Activity
Some derivatives of pyrazolo[3,4-b]quinolines have been studied for their anticancer activity. They have been found to inhibit topoisomerase II alpha, an enzyme that plays a crucial role in DNA replication and transcription .
Inhibitors of Hedgehog Signaling Cascade
Certain derivatives of pyrazolo[3,4-b]quinolines have been found to inhibit the Hedgehog (Hh) signaling cascade . This signaling pathway plays a key role in cell differentiation and growth, and its aberrant activation is associated with several types of cancer .
Biomedical Applications
1H-pyrazolo[3,4-b]quinolines have diverse biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]quinolines have been described, which are included in more than 5500 references . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds have been extensively studied .
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide are currently unknown. The compound belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives , which have been reported to exhibit diverse biological activities . .
Mode of Action
Compounds in the 1h-pyrazolo[3,4-b]pyridine class have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1h-pyrazolo[3,4-b]pyridine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1h-pyrazolo[3,4-b]pyridine derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-25-20-17(12-15-11-13(2)5-10-18(15)22-20)19(24-25)23-21(26)14-6-8-16(27-3)9-7-14/h5-12H,4H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXKSLANVLXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1-ethyl-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methoxybenzamide |
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